5-(Furan-2-yl)-N-(2-methylquinolin-5-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a quinoline moiety, and an oxazole structure, which contribute to its diverse chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its possible therapeutic applications.
The synthesis of 5-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1,2-oxazole-3-carboxamide typically involves multi-step reactions that may include:
Technical details of these methods often involve specific reagents and conditions such as temperature control, solvent choice, and reaction times .
The molecular formula for 5-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1,2-oxazole-3-carboxamide is . The structure includes:
The molecular weight is approximately 286.30 g/mol. The compound's structure can be represented using SMILES notation: O=C(c1noc(c1)c1ccco1)NCC#CCN1CCc2c(C1)cccc2
.
5-(Furan-2-yl)-N-(2-methylquinolin-5-yl)-1,2-oxazole-3-carboxamide can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its properties .
The mechanism of action for 5-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1,2-oxazole-3-carboxamide is not fully elucidated but may involve:
Data from studies suggest that compounds with similar structures exhibit significant anticancer and anti-inflammatory activities, indicating potential pathways for this compound as well .
The compound is typically a solid at room temperature with a melting point that can vary based on purity and crystalline form.
Key chemical properties include:
Relevant data regarding solubility and stability should be assessed during experimental applications .
5-(Furan-2-yl)-N-(2-methylquinolin-5-yl)-1,2-oxazole-3-carboxamide has potential applications in:
Research continues to explore the full range of applications for this compound within scientific disciplines .
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3